4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[221]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyridine ring, and a bicyclic heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diamine and a diketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a fluorinated pyridine derivative reacts with the pyrimidine intermediate.
Attachment of the Bicyclic Heptane Moiety: The bicyclic heptane moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final compound is assembled through a series of protection and deprotection steps, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic heptane moiety, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups at the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and chemical properties make it a candidate for the development of new drugs, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-N-[(2R)-butan-2-yl]-2-N-[2-chloro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine
- 4-N-[(2R)-butan-2-yl]-2-N-[2-bromo-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine
Uniqueness
The uniqueness of 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine lies in its fluorinated pyridine ring, which imparts unique electronic properties and reactivity. This fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C20H28FN7 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H28FN7/c1-5-13(3)24-19-12(2)8-23-20(26-19)25-17-7-14(9-22-18(17)21)28-11-15-6-16(28)10-27(15)4/h7-9,13,15-16H,5-6,10-11H2,1-4H3,(H2,23,24,25,26)/t13-,15+,16+/m1/s1 |
InChI Key |
UPSHDXGMMFOWPL-KBMXLJTQSA-N |
Isomeric SMILES |
CC[C@@H](C)NC1=NC(=NC=C1C)NC2=C(N=CC(=C2)N3C[C@@H]4C[C@H]3CN4C)F |
Canonical SMILES |
CCC(C)NC1=NC(=NC=C1C)NC2=C(N=CC(=C2)N3CC4CC3CN4C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.